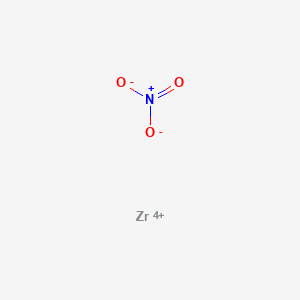
Nitric acid, zirconium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitric acid, zirconium salt, also known as this compound, is a useful research compound. Its molecular formula is N4O12Zr and its molecular weight is 153.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Key Properties of Nitric Acid, Zirconium Salt
- Corrosion Resistance : Zirconium exhibits excellent resistance to most mineral acids, including nitric acid. This property is essential for applications in chemical processing where equipment longevity and reliability are paramount.
- Thermal Stability : Zirconium compounds maintain stability under high temperatures, making them suitable for processes that involve heat.
- Self-Healing Oxide Layer : Zirconium forms a protective oxide layer that can heal itself when exposed to air or water, further enhancing its durability in corrosive environments.
Applications in Chemical Processing
-
Corrosion-Resistant Equipment :
- Heat Exchangers : Zirconium is used in heat exchangers operating with nitric acid due to its ability to withstand high temperatures and corrosive conditions. A notable application was at Mississippi Chemical's plant where zirconium tubing was used in a nitric acid cooler condenser, projected to have a lifespan of 20 years with significant cost savings on maintenance .
- Reactor Vessels : The use of zirconium in reactor vessels allows for safe handling of nitric acid without the risk of corrosion-related failures.
- Pharmaceutical Manufacturing :
- Nuclear Industry :
- Catalysis :
Case Study 1: Nitric Acid Cooler Condenser
At Mississippi Chemical's facility, a condenser made from Zr702 tubing was implemented to manage nitric acid cooling. The design allowed for reduced maintenance costs estimated at $200,000 annually due to the corrosion-resistant properties of zirconium . This application highlights the economic benefits alongside operational efficiency.
Case Study 2: Pharmaceutical Synthesis
In pharmaceutical manufacturing, the use of zirconium salts has been documented to improve reaction yields while minimizing by-products caused by equipment degradation. Research indicates that using zirconium-based materials can lead to cleaner production processes .
Data Table: Corrosion Resistance of Zirconium in Nitric Acid
| Concentration (%) | Temperature (°C) | Corrosion Rate (mm/year) | Application Type |
|---|---|---|---|
| 0-30 | Ambient | Low | General processing |
| 70 | 60 | Moderate | Reactor vessels |
| >95 | 100 | Low | Heat exchangers |
Análisis De Reacciones Químicas
Formation of Zirconium Nitrate
When zirconium salts react with nitric acid, one of the primary products formed is zirconium nitrate. The reaction can be represented as follows:
Zr+6HNO3→Zr NO3 4+3H2O
This reaction indicates that elemental zirconium reacts with nitric acid to form zirconium nitrate and water.
Corrosion Mechanisms
The corrosion of zirconium in nitric acid is a critical concern, especially in nuclear reactors where zirconium alloys are commonly used as cladding materials. The corrosion behavior is influenced by several factors including the concentration of nitric acid and the presence of fluoride ions.
-
At low concentrations of nitric acid (around 6 mol/L), zirconium exhibits passive behavior due to the formation of a protective oxide layer (ZrO₂). This oxide layer's thickness can vary based on the applied potential during electrochemical measurements .
-
At higher potentials, the oxide layer becomes less protective, leading to increased corrosion rates. The current density associated with this process remains relatively constant as the oxide grows continuously .
Effects of Fluoride Ions
Fluoride ions significantly affect the dissolution rates of zirconium in nitric acid. Laboratory studies indicate that adding fluoride can enhance the dissolution process while preventing hazardous reactions:
Zr+6HNO3+4F−→ZrF4+4NO2+2H2O
This reaction highlights how fluoride ions can stabilize the dissolution process by forming soluble complexes with zirconium .
Corrosion Rates Under Different Conditions
| Condition | Corrosion Rate (µA/cm²) | Oxide Layer Thickness (nm) |
|---|---|---|
| Low Potential (Passive State) | <10 | ~10 |
| High Potential (Active State) | >100 | ~1000 |
| With Fluoride Ions | Variable | Dependent on F/Zr ratio |
Research Findings and Implications
Recent studies have provided insights into the complex interactions between zirconium and nitric acid:
-
Corrosion studies indicate that maintaining a specific fluoride-to-zirconium ratio is crucial for preventing explosive reactions during the dissolution process .
-
The formation of protective oxide layers is essential for mitigating corrosion but can be compromised under high potential conditions .
-
Understanding these chemical reactions is vital for improving safety protocols in nuclear facilities where zirconium alloys are utilized.
Propiedades
Número CAS |
16092-48-1 |
|---|---|
Fórmula molecular |
N4O12Zr |
Peso molecular |
153.23 g/mol |
Nombre IUPAC |
zirconium(4+);nitrate |
InChI |
InChI=1S/NO3.Zr/c2-1(3)4;/q-1;+4 |
Clave InChI |
JHHSIWYRUIFENY-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[Zr+4] |
SMILES canónico |
[N+](=O)([O-])[O-].[Zr+4] |
Sinónimos |
nitric acid, zirconium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















